molecular formula C5H10ClNO2S B1589436 Piperidine-1-sulfonyl Chloride CAS No. 35856-62-3

Piperidine-1-sulfonyl Chloride

Cat. No. B1589436
CAS RN: 35856-62-3
M. Wt: 183.66 g/mol
InChI Key: QQJYAXDCMMXECR-UHFFFAOYSA-N
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Description

Piperidine-1-sulfonyl chloride, also known as 1-Piperidinesulfonyl chloride, is a chemical compound with the empirical formula C5H10ClNO2S. It is a pungent, colorless or white crystalline powder. This compound is soluble in water, alcohols, and ethers, and it possesses a strong, characteristic odor .


Synthesis Analysis

The synthesis of Piperidine-1-sulfonyl chloride involves reacting sulfuryl chloride with piperidine in dichloromethane. The reaction occurs at low temperatures and yields the desired product.


Molecular Structure Analysis

Piperidine-1-sulfonyl chloride has a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms. The structure includes a sulfonyl chloride group (SO2Cl) attached to the piperidine ring .


Chemical Reactions Analysis

Piperidine-1-sulfonyl chloride can participate in various chemical reactions, including cyclization, hydrogenation, cycloaddition, annulation, and multicomponent reactions. These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Scientific Research Applications

Anticancer Applications

  • Scientific Field: Pharmacology of Anti-Cancer Drugs .
  • Summary of Application: Piperidine and its derivative, Piperine, have been observed to have therapeutic properties against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
  • Methods of Application: The specific methods of application are not detailed in the source, but it mentions that piperidine acts as a potential clinical agent against cancers when treated alone or in combination with some novel drugs .
  • Results or Outcomes: These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Pharmaceutical Intermediate

  • Scientific Field: Pharmaceutical Industry .
  • Summary of Application: Piperidine-1-sulfonyl chloride is used as a pharmaceutical intermediate .

Synthesis and Pharmacological Applications

  • Scientific Field: Organic Chemistry .
  • Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
  • Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Sulfur-Transfer Reagent

  • Scientific Field: Organic Chemistry .
  • Summary of Application: Piperidine-1-sulphenyl chloride is used as a sulfur-transfer reagent in reactions with diamines .
  • Methods of Application: The specific methods of application are not detailed in the source, but it mentions that the reaction of piperidine-1-sulphenyl chloride with p-phenylenediamine yielded dihydro-2,1,3-benzothiadiazole and benzothiadiazole .

ROS Release and Activation of Mitochondrial Cytochrome C

  • Scientific Field: Biochemistry .
  • Summary of Application: Piperidine and its derivatives can perform several other anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .
  • Results or Outcomes: These processes lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Synthesis of Biologically Active Piperidines

  • Scientific Field: Organic Chemistry .
  • Summary of Application: Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
  • Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Safety And Hazards

Piperidine-1-sulfonyl chloride is corrosive and should be handled with care. It is incompatible with strong oxidizing agents .

Future Directions

Research on piperidine derivatives continues to expand. Scientists are exploring novel synthetic methods, pharmacological applications, and potential drug candidates containing piperidine moieties. These efforts aim to enhance our understanding and utilization of this important class of compounds .

properties

IUPAC Name

piperidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJYAXDCMMXECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461561
Record name Piperidine-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-1-sulfonyl Chloride

CAS RN

35856-62-3
Record name Piperidine-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of sulfuryl chloride (1N in dichloromethane, 75 mL, 75 mmol) at −20° C. was treated dropwise with piperidine (12.6 g, 150 mmol), stirred at 0° C. for 2 hours, and partitioned between dichloromethane and water (50 mL). The organic layer was washed with aqueous 1N HCl, brine and dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was distilled under reduced pressure (1 mm Hg) at 105° C. to give the title compound (5 grams).
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Piperidine-1-sulfonyl Chloride
Reactant of Route 2
Piperidine-1-sulfonyl Chloride
Reactant of Route 3
Piperidine-1-sulfonyl Chloride
Reactant of Route 4
Piperidine-1-sulfonyl Chloride

Citations

For This Compound
30
Citations
H Choi, IS Koo - Bulletin of the Korean Chemical Society, 2017 - Wiley Online Library
Solvent effects on rate constants can be interpreted using the Grunwald–Winstein (GW) equation (Eq.(1)) 1 and the extended Grunwald–Winstein equation (EGW; Eq.(2)). 2–5 In Eqs.(1) …
Number of citations: 2 onlinelibrary.wiley.com
N Thushara, T Darshani, SR Samarakoon, IC Perera… - RSC …, 2021 - pubs.rsc.org
… A solution of piperidine-1-sulfonyl chloride (2.5 mmol, 0.459 g) was added to a solution of N(H)dpa (5 mmol, 0.927 ml) according to a known procedure to obtain N(SO 2 pip)dpa ligand. …
Number of citations: 6 pubs.rsc.org
A Sookezian, GA Molander - Organic Letters, 2023 - ACS Publications
… Exploration of the three-component coupling was begun using 1-(benzyloxy)-4-vinylbenzene 1a, potassium (2-phenylethynyl)trifluoroborate 2a, and piperidine-1-sulfonyl chloride 3a as …
Number of citations: 7 pubs.acs.org
M Tamba, K Dajka, C Ferreri, KD Asmus… - Journal of the …, 2007 - ACS Publications
… Regarding the transient radical anion of sulfonyl chlorides, evidence for its existence came from the ESR studies of radiolysis of a solid sample of piperidine-1-sulfonyl chloride. Its …
Number of citations: 29 pubs.acs.org
DR Bazanov, NV Pervushin, EV Savin… - Medicinal Chemistry …, 2021 - Springer
p53-MDM2/MDMX interaction inhibitors represent the prospective agents for targeted anticancer therapy in tumors expressing wild-type p53 protein. Imidazoline-based MDM2-targeted …
Number of citations: 7 link.springer.com
A Subasinghe, IC Perera, S Pakhomova… - Bioinorganic Chemistry …, 2016 - hindawi.com
… Re2(CO)10, AgOTf, piperidine1-sulfonyl chloride, di(2-picolyl)amine, NaBF4, anhydrous sodium sulphate, acetone, methanol, dichloromethane, chromasolv water, and dioxane were …
Number of citations: 16 www.hindawi.com
A Subasinghe, IC Perera, S Pakhomova, T Perera - 2016 - academia.edu
… Re2(CO)10, AgOTf, piperidine1-sulfonyl chloride, di(2-picolyl)amine, NaBF4, anhydrous sodium sulphate, acetone, methanol, dichloromethane, chromasolv water, and dioxane were …
Number of citations: 0 www.academia.edu
D Guianvarc'h, M Duca, C Boukarim… - Journal of medicinal …, 2004 - ACS Publications
… The commercially unavailable diethylsulfamoyl chloride, 25 dibutylsulfamoyl chloride, 25 morpholine-4-sulfonyl chloride, 26 piperidine-1-sulfonyl chloride, 27 and 4-methylpiperazine-1-…
Number of citations: 53 pubs.acs.org
S Chen, K Zheng, F Chen - Tetrahedron Letters, 2012 - Elsevier
… Sulfamoyl chloride including morpholine-4-sulfonyl chloride, pyrrolidine-1-sulfonyl chloride, and piperidine-1-sulfonyl chloride were tolerated under the optimal reaction conditions, and …
Number of citations: 16 www.sciencedirect.com
AI Shahin, S Zaib, SO Zaraei, RA Kedia, HS Anbar… - Plos one, 2023 - journals.plos.org
… case of compounds 1j and 2j, sodium hydride 60% dispersed in mineral oil (4.7 mg, 0.117 mmol) was added in case of compounds 1j or 2j before adding piperidine-1-sulfonyl chloride. …
Number of citations: 1 journals.plos.org

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